Pinacyanol chloride
Overview
Description
Synthesis Analysis
The synthesis of pinacyanol chloride involves the formation of cyanine dyes, where specific conditions are tailored to achieve the desired chloride derivative. Although detailed synthetic pathways are not explicitly outlined in the reviewed literature, the focus on its chemical properties suggests a well-established synthetic protocol within the dye chemistry domain.
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its aggregation behavior and interaction with micelles and nucleic acids. Studies have shown that this compound can form mesoscopic H- and J-aggregates in aqueous solutions, characterized by specific absorption bands and morphologies, such as tubular architectures and fibrillar structures (Berlepsch, Ludwig, & Böttcher, 2014). These aggregates are influenced by dye concentration, sample preparation, and external stresses.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including decomposition in the presence of hydrogen peroxide and manganese oxide catalysts (Segal, Suib, & Foland, 1997). Its interaction with nucleic acids and surfactants highlights its potential in biochemical applications and materials science, showcasing nonintercalative binding to DNA and modulation of micellar environments (Wu et al., 2010).
Physical Properties Analysis
The physical properties of this compound, particularly its aggregation-induced spectral changes, are significant for understanding its behavior in different environments. The formation of H- and J-aggregates leads to distinct absorption spectra, with implications for its applications in spectroscopy and materials science (Berlepsch, Ludwig, & Böttcher, 2014).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interactions with other molecules, underscore its versatility. Its ability to form complexes with polyanions and its role in the catalysis of oxidative degradation processes highlight its chemical diversity and potential in various scientific and technological fields (Mitchell et al., 2010).
Scientific Research Applications
1. Micelle Formation
Pinacyanol chloride has been used to study the formation of micelles in solutions. The absorption spectrum of this compound changes in the presence of anionic soaps, attributed to the formation of micelles. This spectral change serves as a critical indicator for micelle formation, aiding in understanding the behavior of soaps and detergents in various concentrations (Corrin, Klevens, & Harkins, 1946).
2. Interaction with Surfactants
Studies have explored the interaction of this compound with anionic surfactants, observing spectral changes that indicate binding. These interactions have been quantified by determining binding constants, providing insights into the behavior of this compound in different surfactant concentrations (Ganguly & Nath, 2012).
3. Binding to Nucleic Acids
This compound's interaction with nucleic acids has been investigated, showing nonintercalative binding. Studies reveal that this interaction involves outside stacking binding, contributing to the understanding of dye-nucleic acid interactions (Wu et al., 2010).
4. Photocatalysis and Decomposition
Research on this compound includes its decomposition using various catalysts. This study has implications for understanding the dye's stability and potential applications in photocatalysis and environmental remediation (Segal, Suib, & Foland, 1997).
5. Photobiological Effects
The photobiological effects of this compound, such as its impact on yeast cells and its role in generating singlet oxygen, have been examined. This research is significant for understanding the photodynamic mechanisms and potential therapeutic applications of the dye (Iwamoto et al., 1990).
6. Laser Technology
This compound has been used in laser technology, specifically in dye lasers. Its higher chemical and photochemical stability compared to other absorbers makes it valuable for generating stable femtosecond laser pulses (Hébert et al., 1992).
7. Aggregation Behavior
The aggregation behavior of this compound in aqueous solutions has been studied using various spectroscopic techniques. This research helps in understanding the structural and dynamic properties of dye aggregates in different environments (Berlepsch, Ludwig, & Böttcher, 2014).
8. Chromosome Staining
This compound has been employed in chromosome and sex-chromatin staining, providing a simple and reliable method for producing intensely stained and fade-resistant preparations (Klinger & Hammond, 1971).
Mechanism of Action
Target of Action
Pinacyanol chloride, also known as Quinaldine Blue, is a symmetric trimethinecyanine dye . It is primarily used as a histological stain . The compound’s primary targets are bacterial polysaccharides .
Mode of Action
This compound interacts with its targets by inducing respiratory immunogenicity . It has two absorption maximums at 605nm and 550nm, which are known as α and β bands respectively .
Biochemical Pathways
The compound affects the aggregation behavior in aqueous solutions . At a concentration of 0.7 mM, H-aggregates are detected that are characterized by a broad absorption band centered at ∼511 nm . The kinetics of J-aggregation depends on the dye concentration and the route of sample preparation, but can also be enhanced by shear stress .
Pharmacokinetics
It is known that the compound forms mesoscopic h- and j-aggregates in aqueous solution . The aggregation behavior of the cationic this compound in aqueous solution is investigated using absorption and linear dichroism spectroscopies, optical microscopy, and cryogenic transmission electron microscopy (cryo-TEM) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of respiratory immunogenicity . The compound is also used in the study of bacterial polysaccharides .
Action Environment
The action of this compound is influenced by environmental factors such as the concentration of the compound and the presence of shear stress . The compound’s aggregation behavior, which is central to its mode of action, is affected by these factors .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Pinacyanol chloride plays a significant role in biochemical reactions, particularly in the study of bacterial polysaccharides and as a histological stain . It interacts with various biomolecules, including nucleic acids and proteins. The dye binds to nucleic acids through intercalation, where it inserts itself between the base pairs of DNA or RNA. This interaction is primarily driven by electrostatic forces and hydrophobic interactions . Additionally, this compound has been shown to induce respiratory immunogenicity, highlighting its potential impact on immune responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The dye’s interaction with nucleic acids can lead to changes in gene expression, potentially affecting the transcription and translation processes. Furthermore, this compound’s ability to induce respiratory immunogenicity suggests that it may play a role in modulating immune cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye intercalates into nucleic acids, disrupting the normal structure and function of DNA and RNA . This intercalation can inhibit or activate specific enzymes involved in nucleic acid metabolism, leading to changes in gene expression. Additionally, this compound’s interaction with proteins may affect their stability and function, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The dye is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the dye may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism . Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate nucleic acid metabolism . The dye’s intercalation into nucleic acids can affect metabolic flux and metabolite levels, potentially leading to changes in cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The dye’s localization and accumulation can be influenced by its binding affinity to nucleic acids and proteins, affecting its overall distribution within the cell .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it binds to nucleic acids . The dye’s activity and function can be influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles . This localization is crucial for its role in modulating gene expression and cellular metabolism .
properties
IUPAC Name |
(2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.ClH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNARAKYNRZID-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14124-47-1 (tosylate), 605-91-4 (iodide) | |
Record name | Quinaldine blue [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright blue-green solid; [Merck Index] | |
Record name | Quinaldine blue | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16100 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2768-90-3 | |
Record name | Pinacyanol chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2768-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinaldine blue [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinaldine blue | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINALDINE BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91SZ6DGY86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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